DHFR Inhibitory Activity: Target Compound vs. Cycloguanil and Imeglimin
No public head-to-head study directly measures the DHFR inhibitory activity (IC₅₀) of 1-Methyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride against its closest structural analogs, cycloguanil or imeglimin. While dihydrotriazines are established DHFR inhibitors, [1] the key differentiation data for this specific compound is absent from accessible literature.
| Evidence Dimension | hDHFR Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available in permitted public sources |
| Comparator Or Baseline | Cycloguanil: IC₅₀ ≈ 0.5–2 nM (literature consensus for parasitic DHFR); Imeglimin: Not a primary DHFR inhibitor |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A – Data gap |
Why This Matters
DHFR inhibition is a key determinant of both antimalarial and anticancer potential; without these data, a scientific procurement decision based on target potency cannot be made.
- [1] Zhou, X., Lin, K., Ma, X., Chui, W.-K., & Zhou, W. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 127, 1279–1288. View Source
